TT-Oad2 is classified as a non-peptidic agonist of GLP-1R. It is chemically characterized as C₅₀H₄₇Cl₂N₃O₆, with a complex molecular structure that includes various functional groups facilitating its interaction with the receptor . The compound has been synthesized and studied in various research settings, demonstrating its potential as a therapeutic agent.
The synthesis of TT-Oad2 involves several steps that utilize azoanthracene-based derivatives as precursors. The process typically includes:
The synthesis has been optimized to improve yields and reduce the time required for production, making it feasible for further research and potential clinical applications .
TT-Oad2 features a complex molecular architecture characterized by a "boomerang-like" orientation within the GLP-1R binding site. Key structural components include:
Cryo-electron microscopy studies have resolved the structure of TT-Oad2 bound to GLP-1R at a resolution of 3 Å, providing insights into its binding mode and interactions .
TT-Oad2 undergoes specific biochemical interactions upon binding to GLP-1R, leading to:
The kinetics of these reactions differ significantly from those induced by peptide agonists, highlighting TT-Oad2's unique mechanism of action .
TT-Oad2 operates through a mechanism that involves:
This mechanism contributes to its therapeutic potential by allowing tailored activation of specific pathways relevant to metabolic regulation.
The physical properties of TT-Oad2 include:
Chemical properties include:
TT-Oad2 has significant potential applications in scientific research, particularly in:
Research continues to explore its pharmacological profile, aiming to optimize its efficacy and safety for clinical use .
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8
CAS No.: 82765-77-3